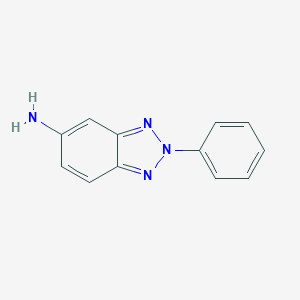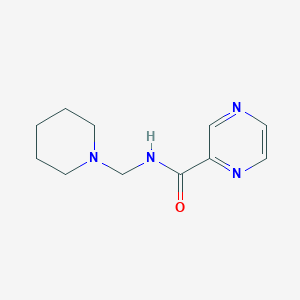
Pyrazinecarboxamide, N-(piperidinomethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazinecarboxamide, N-(piperidinomethyl)- is an organic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as PMY or PMY-2, and it is a white crystalline powder with a chemical formula of C11H15N3O. PMY has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of PMY is not fully understood, but it is believed to interact with various biological targets, including enzymes and receptors. PMY has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. PMY has also been shown to bind to various receptors, including dopamine receptors and serotonin receptors. The binding of PMY to these receptors may lead to the modulation of neurotransmitter release and neuronal activity.
Effets Biochimiques Et Physiologiques
PMY has been shown to have various biochemical and physiological effects. PMY has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which may lead to an increase in acetylcholine levels in the brain. PMY has also been shown to modulate the release of various neurotransmitters, including dopamine and serotonin. The modulation of neurotransmitter release may lead to changes in neuronal activity and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
PMY has several advantages and limitations for lab experiments. One advantage of PMY is its high yield of synthesis, which makes it readily available for research purposes. Another advantage of PMY is its potential applications in various fields, including medicinal chemistry and material science. However, one limitation of PMY is its limited solubility in water, which may limit its use in some experiments. Another limitation of PMY is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the study of PMY. One future direction is the development of new synthesis methods that yield higher percentages of PMY. Another future direction is the study of PMY as a potential drug candidate for the treatment of various diseases, including cancer and neurodegenerative diseases. The development of new fluorescent probes based on PMY is another future direction for the study of PMY. Finally, the study of PMY as a building block for the synthesis of new materials is another future direction for the study of PMY.
Conclusion:
In conclusion, PMY is an organic compound that has gained attention in scientific research due to its potential applications in various fields. PMY has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. PMY has several advantages and limitations for lab experiments, and there are several future directions for the study of PMY. The study of PMY has the potential to lead to the development of new drugs, materials, and fluorescent probes.
Méthodes De Synthèse
PMY can be synthesized using various methods, including the reaction of 2,3-dichloropyrazine with piperidine, followed by treatment with formamide. Another method involves the reaction of 2,3-dichloropyrazine with piperidine, followed by treatment with ammonia and formic acid. The yield of PMY using these methods ranges from 50% to 70%. PMY can also be synthesized using a one-pot reaction of 2,3-dichloropyrazine, piperidine, and formamide, which yields a higher percentage of PMY.
Applications De Recherche Scientifique
PMY has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, PMY has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. PMY has also been studied for its potential use as a fluorescent probe for imaging cellular structures. In material science, PMY has been studied for its potential use as a building block for the synthesis of new materials. In organic synthesis, PMY has been studied for its potential use as a reagent for the synthesis of various organic compounds.
Propriétés
Numéro CAS |
1020-20-8 |
|---|---|
Nom du produit |
Pyrazinecarboxamide, N-(piperidinomethyl)- |
Formule moléculaire |
C11H16N4O |
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
N-(piperidin-1-ylmethyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C11H16N4O/c16-11(10-8-12-4-5-13-10)14-9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2,(H,14,16) |
Clé InChI |
BPRFUDZYPUTVJX-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CNC(=O)C2=NC=CN=C2 |
SMILES canonique |
C1CCN(CC1)CNC(=O)C2=NC=CN=C2 |
Autres numéros CAS |
1020-20-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



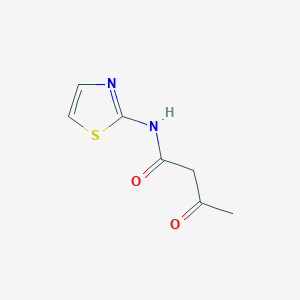
![2-(4-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B188108.png)
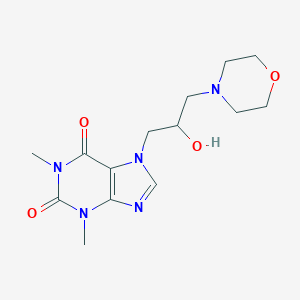
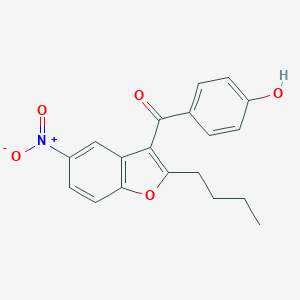
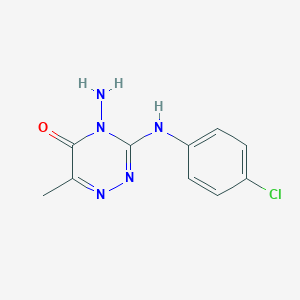
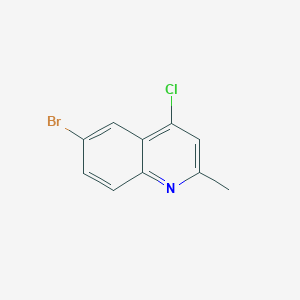
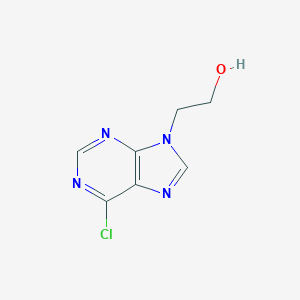
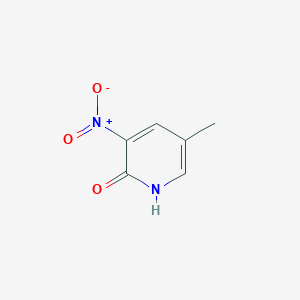
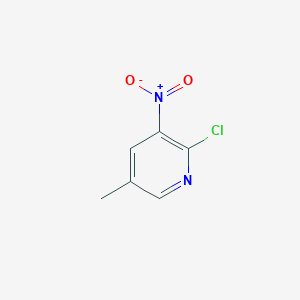
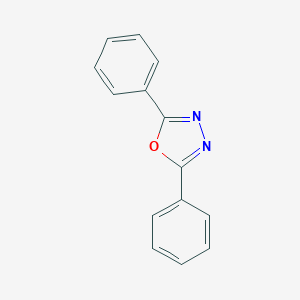
![2-{[(4-Chlorophenyl)amino]methyl}phenol](/img/structure/B188119.png)
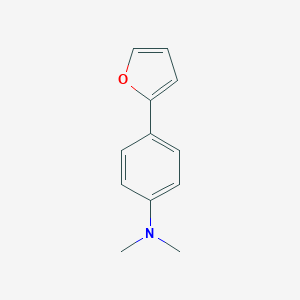
![1-Phenyl-1H-benzo[d][1,2,3]triazole](/img/structure/B188123.png)
